1,2-Dibromo-3-chlorobenzene

Descripción general

Descripción

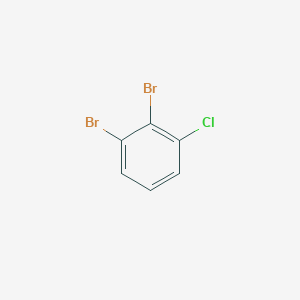

1,2-Dibromo-3-chlorobenzene is an organic compound with the molecular formula C₆H₃Br₂Cl. It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted on the benzene ring. This compound is part of the broader class of halogenated aromatic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 3-chlorobenzene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction proceeds as follows:

[ \text{C₆H₅Cl} + 2\text{Br₂} \rightarrow \text{C₆H₃Br₂Cl} + 2\text{HBr} ]

Another method involves the diazotization of 2,6-dibromoaniline followed by a Sandmeyer reaction to introduce the chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dibromo-3-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).

Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions, such as nitration or sulfonation, due to the presence of the electron-withdrawing halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Nucleophilic Substitution: Products such as 1,2-dihydroxy-3-chlorobenzene or 1,2-dialkoxy-3-chlorobenzene.

Electrophilic Substitution: Products such as 1,2-dibromo-3-chloro-4-nitrobenzene or 1,2-dibromo-3-chloro-4-sulfonic acid.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

1,2-Dibromo-3-chlorobenzene serves as a crucial intermediate in the synthesis of more complex organic compounds. Its halogen substituents facilitate electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into the benzene ring. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Reactivity and Mechanism

The compound undergoes electrophilic aromatic substitution through a two-step mechanism:

- Formation of Benzenonium Ion : The pi electrons in the benzene ring attack an electrophile, forming a positively charged intermediate.

- Deprotonation : A proton is removed from this intermediate, resulting in a substituted benzene derivative.

This mechanism highlights the compound's utility in generating diverse chemical products, such as nitro- and sulfonic acid derivatives.

Biological Applications

Biological Activity Studies

Research has indicated potential biological activities for this compound, including interactions with biomolecules. Investigations into its effects on cellular processes and mechanisms of action are ongoing. Studies suggest that its structure may influence its biological activity, making it a candidate for further exploration in medicinal chemistry.

Pharmaceutical Development

The compound is being investigated as a building block for drug development. Its unique structure allows for modifications that could lead to new therapeutic agents. For instance, derivatives of this compound have shown promise in targeting specific biological pathways relevant to disease treatment.

Industrial Applications

Agrochemicals and Dyes

In the industrial sector, this compound is utilized in the production of agrochemicals and dyes. Its halogenated nature contributes to the efficacy and stability of these compounds, making them suitable for agricultural applications.

Polymer Production

The compound is also employed in polymer chemistry, where it acts as a precursor for various polymeric materials. Its reactivity allows for incorporation into polymer chains, enhancing material properties such as durability and resistance to environmental factors.

Case Studies

Case Study 1: Synthesis of Pharmaceuticals

A study focused on synthesizing anti-cancer agents utilized this compound as an intermediate. The resulting compounds demonstrated significant cytotoxicity against cancer cell lines, indicating its potential role in drug development.

Case Study 2: Environmental Impact Assessment

Research evaluating the environmental persistence of this compound revealed that it exhibits low biodegradability under certain conditions. This finding underscores the importance of assessing its ecological impact when used in agricultural applications .

Mecanismo De Acción

The mechanism of action of 1,2-dibromo-3-chlorobenzene involves its interaction with various molecular targets. The halogen atoms on the benzene ring make it a reactive compound, capable of forming covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a compound of interest in toxicology and pharmacology studies.

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Dibromo-4-chlorobenzene

- 1,3-Dibromo-2-chlorobenzene

- 1,4-Dibromo-2-chlorobenzene

Uniqueness

1,2-Dibromo-3-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique arrangement influences its chemical reactivity and physical properties, distinguishing it from other isomers. For example, the presence of both bromine atoms in the ortho position relative to the chlorine atom can lead to different steric and electronic effects compared to other isomers.

Actividad Biológica

1,2-Dibromo-3-chlorobenzene (C6H3Br2Cl) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring. Its chemical structure can be represented as follows:

This configuration influences its reactivity and interaction with biological systems.

Target Interactions

The primary target for this compound is the aromatic ring of biomolecules. The compound acts as an electrophile, forming sigma bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to significant biochemical alterations.

Biochemical Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its conversion into various metabolites. Key metabolic products include:

- Epoxide intermediates : These reactive species can bind covalently to macromolecules, potentially causing DNA damage.

- Glutathione conjugates : These products are formed through conjugation reactions, indicating detoxification pathways in response to exposure .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For instance, it has been shown to reduce cell viability in human liver (HepG2) and breast cancer (MDA-MB-231) cell lines when exposed to specific concentrations. The IC50 values for these cell lines are crucial for understanding its therapeutic potential and toxicological profile.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against different bacterial strains, showing varying degrees of effectiveness compared to standard antibiotics like Gentamicin and Ketoconazole. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways .

Case Studies

- DNA Damage Studies : A study conducted on rat testicular cells revealed that exposure to this compound resulted in significant DNA strand breaks. This effect was dose-dependent and highlighted the compound's potential genotoxicity .

- Toxicokinetics : Research on the absorption and metabolism of this compound showed rapid gastrointestinal absorption in animal models. The predominant metabolic pathway involved cytochrome P450-mediated oxidation, leading to the formation of reactive epoxides that can bind to cellular macromolecules .

Data Summary Table

Propiedades

IUPAC Name |

1,2-dibromo-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMRCAWYRXJKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909025 | |

| Record name | 1,2-Dibromo-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104514-49-0 | |

| Record name | 1,2-Dibromo-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.